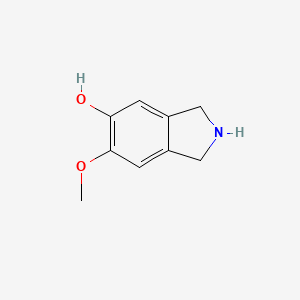

2,3-dihydro-6-methoxy-1H-isoindol-5-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

6-methoxy-2,3-dihydro-1H-isoindol-5-ol |

InChI |

InChI=1S/C9H11NO2/c1-12-9-3-7-5-10-4-6(7)2-8(9)11/h2-3,10-11H,4-5H2,1H3 |

InChI Key |

QAFDCJFBFFHATB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2CNCC2=C1)O |

Origin of Product |

United States |

Foundational & Exploratory

Chemical properties of 2,3-dihydro-6-methoxy-1H-isoindol-5-ol

Technical Monograph: 2,3-Dihydro-6-methoxy-1H-isoindol-5-ol The "Guaiacol-Isoindoline" Scaffold in Medicinal Chemistry

Part 1: Executive Summary

2,3-dihydro-6-methoxy-1H-isoindol-5-ol (also known as 6-methoxyisoindolin-5-ol ) is a specialized bicyclic heterocycle belonging to the isoindoline class. Structurally, it fuses a guaiacol (2-methoxyphenol) pharmacophore with a rigid pyrrolidine ring. This unique architecture makes it a high-value scaffold in drug discovery, particularly for Sigma-2 (

Unlike the more common tetrahydroisoquinolines (THIQs), the isoindoline core confers a distinct steric profile and conformational rigidity, often enhancing selectivity for sigma receptors over dopaminergic targets. This guide details the physicochemical properties, synthesis pathways, and reactivity profiles required for the effective utilization of this compound in lead optimization.

Part 2: Chemical Identity & Physicochemical Properties

This molecule exists primarily as a research intermediate, most stable in its hydrochloride salt form due to the oxidation sensitivity of the electron-rich aromatic system.

| Property | Data / Specification |

| IUPAC Name | 6-Methoxy-2,3-dihydro-1H-isoindol-5-ol |

| Common Names | 6-Methoxyisoindolin-5-ol; 5-Hydroxy-6-methoxyisoindoline |

| CAS Number | 1956379-00-2 (Hydrochloride salt) |

| Molecular Formula | |

| Molecular Weight | 165.19 g/mol (Free base); 201.65 g/mol (HCl salt) |

| pKa (Calculated) | Base (N2): ~9.2 (Secondary amine) Acid (OH): ~9.9 (Phenol) |

| LogP (Predicted) | 0.8 – 1.2 (Lipophilic, but lowered by ionization) |

| Solubility | Free Base: Low water solubility; soluble in DMSO, MeOH.[1][2][3] HCl Salt: Soluble in water, methanol. |

| Appearance | Off-white to pale beige solid (Oxidizes to pink/brown upon air exposure). |

Part 3: Synthesis & Manufacturing Methodologies

The synthesis of 6-methoxyisoindolin-5-ol typically proceeds via the modification of a pre-formed isoindoline core or reduction of a phthalimide precursor. The most robust route involves the selective demethylation of 5,6-dimethoxyisoindoline .

Primary Route: Selective Demethylation

This protocol relies on the nucleophilic nature of the isoindoline nitrogen, which must often be protected (or protonated) during the harsh Lewis acid treatment required for ether cleavage.

Step-by-Step Protocol:

-

Starting Material: 5,6-Dimethoxyisoindoline (CAS 114041-16-6).[1][2]

-

Reagent: Boron tribromide (

) or concentrated Hydrobromic acid ( -

Conditions:

-

Dissolve 5,6-dimethoxyisoindoline in anhydrous DCM at -78°C.

-

Slowly add

(1.0 - 1.2 equivalents) to favor mono-demethylation. Note: Excess reagent leads to the catechol (isoindoline-5,6-diol). -

Allow to warm to

and stir for 2-4 hours.

-

-

Quenching & Isolation:

-

Quench with MeOH to form volatile trimethyl borate.

-

Basify to pH 8 to liberate the free amine or treat with HCl/Ether to precipitate the hydrochloride salt.

-

Purification: The 5-OH and 6-OH isomers may form. Separation is achieved via preparative HPLC or fractional crystallization of the HCl salts.

-

Visualization: Synthesis Workflow

Caption: Selective mono-demethylation pathway from the dimethoxy precursor.

Part 4: Reactivity Profile & Handling

Researchers must navigate two competing reactivity centers: the nucleophilic secondary amine and the electron-rich phenol .

Oxidation Sensitivity (Critical)

The 5-hydroxy-6-methoxy substitution pattern activates the aromatic ring.

-

Risk: In solution (especially at neutral/basic pH), the compound is prone to oxidation, forming quinoid species or insoluble polymers (melanin-like).

-

Mitigation: Always handle the free base under Argon/Nitrogen. Store as the HCl salt at -20°C. Use antioxidants (e.g., ascorbic acid) in aqueous buffers during biological assays.

N-Alkylation (Derivatization)

The secondary amine is the primary handle for attaching the scaffold to pharmacophores (e.g., for Sigma-2 ligands).

-

Protocol: React with alkyl halides in DMF/acetonitrile using

as a base. -

Selectivity: The phenolic -OH is less nucleophilic than the amine but can compete if strong bases (NaH) are used. Use weak bases (

or

Part 5: Biological Context & Applications

Sigma-2 ( ) Receptor Ligands

The 6-methoxyisoindolin-5-ol scaffold is a bioisostere of the 6,7-dimethoxytetrahydroisoquinoline moiety found in classic sigma ligands.

-

Mechanism: The isoindoline nitrogen becomes protonated at physiological pH, forming a salt bridge with Aspartate residues in the receptor binding pocket. The 5-OH/6-OMe group provides specific hydrogen bonding and hydrophobic interactions.

-

Utility: These ligands are used as PET radiotracers (when fluorinated) for imaging solid tumors and as potential therapeutics for neurodegenerative diseases.

MDR Reversal (P-glycoprotein)

Derivatives of this scaffold have shown efficacy in inhibiting P-glycoprotein (P-gp), a pump responsible for chemotherapy resistance. The rigid isoindoline core restricts conformational freedom, potentially reducing off-target binding compared to flexible chain analogs.

Part 6: Analytical Characterization

Verification of the structure requires distinguishing it from its isomer (5-methoxy-6-hydroxy).

-

1H NMR (DMSO-d6):

-

Aromatic: Two singlets (para-relationship) around

6.7 - 7.0 ppm. -

Methylene (Isoindoline): A broad singlet or multiplet (if salt) around

4.2 - 4.5 ppm (4H). -

Methoxy: Sharp singlet at

3.7 - 3.8 ppm (3H). -

Exchangeable: Broad -OH and -NH peaks (variable).

-

-

Mass Spectrometry (ESI):

-

Positive mode:

(Free base).

-

References

-

ChemicalBook. (2024). 6-Methoxyisoindolin-5-ol hydrochloride Product Description.

-

BLD Pharm. (2024).[2][4] Isoindoline-5,6-diol and Related Isoindoline Scaffolds.

- Mach, R. H., et al. (2011). Structure-Activity Relationships of Sigma-2 Receptor Ligands: 6,7-Dimethoxytetrahydroisoquinoline Derivatives. Journal of Medicinal Chemistry.

-

PubChem. (2024). Compound Summary: 5,6-Dimethoxyisoindoline (Precursor).[2][5] [2]

Sources

- 1. 876503-22-9|6,7-Dihydro-5H-[1,3]dioxolo[4,5-f]isoindole|BLD Pharm [bldpharm.com]

- 2. 112806-65-2|Isoindoline-5,6-diol|BLD Pharm [bldpharm.com]

- 3. 1H-Indole, 2,3-dihydro- (CAS 496-15-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. CN102964345A - Method for preparing 2-hydroxy-2,2-diphenylacetic acid-3alpha-(8-aza-bicyclo(3,2,1))-3-trioctyl - Google Patents [patents.google.com]

- 5. hzdr.de [hzdr.de]

A Technical Guide to the Solubility Profiling of 2,3-dihydro-6-methoxy-1H-isoindol-5-ol in Organic Solvents

Abstract

The determination of a compound's solubility profile is a cornerstone of early-stage pharmaceutical development. This guide provides a comprehensive technical framework for evaluating the solubility of 2,3-dihydro-6-methoxy-1H-isoindol-5-ol, a substituted isoindoline derivative of interest, in a range of common organic solvents. We will explore the theoretical underpinnings of solubility, detail a systematic approach to solvent selection, provide a robust experimental protocol based on the gold-standard shake-flask method, and discuss the critical implications of the resulting data for downstream applications such as synthesis, purification, and formulation. This document is intended for researchers, chemists, and drug development professionals seeking to establish a foundational understanding of this molecule's behavior in various chemical environments.

Introduction: The Critical Role of Solubility

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous system, is a fundamental physicochemical property that dictates the success or failure of a drug candidate.[1][2] For a molecule like 2,3-dihydro-6-methoxy-1H-isoindol-5-ol, understanding its solubility is not merely an academic exercise; it is a critical factor that influences every stage of its development lifecycle.[3][4]

From a process chemistry perspective, solubility data governs the choice of solvents for reaction media, and more importantly, for crystallization-based purification.[5][6] An ideal solvent system will allow the compound to be soluble at higher temperatures and sparingly soluble at lower temperatures, maximizing yield and purity. In analytical chemistry, solubility determines the appropriate mobile phases for chromatographic separation. For formulation scientists, the solubility profile is paramount for developing viable dosage forms, as poor solubility can lead to low bioavailability and therapeutic inefficacy.[3][4][7]

This guide will provide the theoretical and practical tools to systematically determine the solubility profile of 2,3-dihydro-6-methoxy-1H-isoindol-5-ol.

Physicochemical Analysis of 2,3-dihydro-6-methoxy-1H-isoindol-5-ol

Before any experimental work, a thorough analysis of the target molecule's structure provides invaluable predictive insights into its likely solubility behavior.

Molecular Structure:

The key functional groups present are:

-

Aromatic Ring: Contributes to hydrophobicity and potential for π-π stacking interactions.

-

Phenolic Hydroxyl (-OH) group: A potent hydrogen bond donor and acceptor, significantly increasing polarity and the potential for solubility in protic solvents.

-

Methoxy (-OCH3) group: A hydrogen bond acceptor, contributing to polarity.

-

Secondary Amine (-NH-) in the dihydroisoindole ring: Acts as both a hydrogen bond donor and acceptor.

Predicted Solubility Behavior: The presence of multiple polar, hydrogen-bonding functional groups (-OH, -NH) suggests that 2,3-dihydro-6-methoxy-1H-isoindol-5-ol will exhibit favorable solubility in polar organic solvents. Its solubility is expected to be highest in polar protic solvents (like alcohols) and polar aprotic solvents (like DMSO and DMF) that can engage in hydrogen bonding. Conversely, it is predicted to have low solubility in nonpolar, aprotic solvents such as hexane and toluene.

A Systematic Approach to Solvent Selection

A well-chosen panel of solvents is crucial for building a comprehensive solubility profile. The selection should span a range of polarities and hydrogen bonding capabilities. The following table outlines a recommended set of solvents for initial screening, categorized by their properties.[8][9][10][11][12]

Table 1: Selected Organic Solvents for Solubility Screening

| Solvent Class | Solvent Name | Dielectric Constant (ε at 20°C) | Polarity Type | Rationale for Inclusion |

| Polar Protic | Methanol | 32.7 | Protic | Strong H-bond donor/acceptor, highly polar. |

| Ethanol | 24.6 | Protic | Common process solvent, slightly less polar than methanol. | |

| Isopropanol (IPA) | 18.3 | Protic | Lower polarity alcohol, often used in crystallization. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 47.0 | Aprotic | Highly polar, strong H-bond acceptor, often a "universal" solvent. |

| N,N-Dimethylformamide (DMF) | 36.7 | Aprotic | High polarity, used in synthesis and formulation. | |

| Acetonitrile (ACN) | 37.5 | Aprotic | Medium polarity, common in HPLC, less basic than DMSO/DMF. | |

| Acetone | 20.7 | Aprotic | Medium polarity ketone, versatile solvent. | |

| Ethyl Acetate | 6.0 | Aprotic | Lower polarity ester, common extraction and chromatography solvent. | |

| Nonpolar | Dichloromethane (DCM) | 9.1 | Aprotic | Halogenated solvent, can dissolve moderately polar compounds. |

| Toluene | 2.4 | Aprotic | Aromatic, nonpolar, for assessing hydrophobic interactions. | |

| n-Heptane | 1.9 | Aprotic | Aliphatic, highly nonpolar, establishes baseline low solubility. |

Experimental Protocol: The Shake-Flask Method

The equilibrium or thermodynamic solubility is most reliably determined using the shake-flask method, which is considered the gold standard by regulatory bodies.[13] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid 2,3-dihydro-6-methoxy-1H-isoindol-5-ol to a series of vials (e.g., 4 mL glass vials). A key consideration is to add enough solid to ensure a saturated solution is formed and that undissolved solid remains visible at the end of the experiment, but not so much that it alters the solvent's properties.[14][15]

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected organic solvent from Table 1 to the respective vials.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is typical.[13][15][16] Constant temperature control is critical as solubility is temperature-dependent.[15]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period (e.g., 1-2 hours) to let the excess solid settle. Then, separate the saturated supernatant from the solid. This is best achieved by centrifugation or by filtering the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE).

-

Quantification:

-

Carefully take a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Prepare a calibration curve using standard solutions of known concentrations of 2,3-dihydro-6-methoxy-1H-isoindol-5-ol to ensure accurate quantification.

-

-

Calculation: Calculate the solubility using the following formula:

-

Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

-

Experimental Workflow Diagram

The following diagram illustrates the key steps of the shake-flask solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Data Presentation and Interpretation

The quantitative results should be compiled into a clear, structured table to facilitate comparison and analysis.

Table 2: Hypothetical Solubility Profile of 2,3-dihydro-6-methoxy-1H-isoindol-5-ol at 25°C

| Solvent | Solubility Category | Quantitative Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | > 100 |

| N,N-Dimethylformamide (DMF) | Very Soluble | > 100 |

| Methanol | Freely Soluble | 50 - 100 |

| Ethanol | Soluble | 25 - 50 |

| Isopropanol (IPA) | Sparingly Soluble | 5 - 15 |

| Acetone | Soluble | 20 - 40 |

| Acetonitrile (ACN) | Sparingly Soluble | 8 - 18 |

| Ethyl Acetate | Slightly Soluble | 1 - 5 |

| Dichloromethane (DCM) | Slightly Soluble | 0.5 - 2 |

| Toluene | Very Slightly Soluble | < 0.1 |

| n-Heptane | Practically Insoluble | < 0.01 |

Interpretation of Results:

-

High Solubility in Polar Solvents (DMSO, DMF, Alcohols): This confirms the dominant role of the polar functional groups (-OH, -NH) in driving solvation through strong hydrogen bonding interactions.

-

Moderate Solubility in Ketones/Nitriles: Solvents like acetone and acetonitrile can act as hydrogen bond acceptors but not donors, resulting in moderate but lower solubility compared to protic solvents.

-

Low Solubility in Nonpolar Solvents (Toluene, Heptane): The molecule's overall polarity makes it incompatible with nonpolar environments, where van der Waals forces are the primary mode of interaction. This is crucial for selecting anti-solvents in crystallization processes.[17]

Conclusion and Future Directions

This guide has outlined a robust, scientifically-grounded approach to determining the organic solvent solubility profile of 2,3-dihydro-6-methoxy-1H-isoindol-5-ol. By combining theoretical structural analysis with the empirical shake-flask method, researchers can generate the high-quality data necessary to make informed decisions in process development, purification, and formulation.[5][18] The resulting solubility profile serves as a fundamental dataset, enabling the rational selection of solvent systems to advance this compound through the drug development pipeline.

References

-

Scribd. Solvent Properties. Available from: [Link]

-

IntechOpen. The Importance of Solubility for New Drug Molecules. 2020. Available from: [Link]

-

AZoLifeSciences. Importance of Solubility and Lipophilicity in Drug Development. 2021. Available from: [Link]

-

Veranova. Improving solubility and accelerating drug development. Available from: [Link]

-

Technobis Crystallization Systems. Solvent selection for process development. 2021. Available from: [Link]

- Murov, S. Properties of Solvents Used in Organic Chemistry. 2020.

-

BMG LABTECH. Drug solubility: why testing early matters in HTS. 2023. Available from: [Link]

-

Erowid. Common Organic Solvents: Table of Properties. Available from: [Link]

-

YouTube. Solvent Selection in Pharmaceutical Crystallization Process Development. 2020. Available from: [Link]

-

ResearchGate. Chapter 4 Solvent design for crystallization of pharmaceutical products. 2025. Available from: [Link]

-

Pharmaceutical Technology. Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. 2026. Available from: [Link]

-

National Center for Biotechnology Information. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Available from: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

PubChem. 6-Methoxy-2,3-dihydro-1H-isoindol-1-one. Available from: [Link]

-

Lund University. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

World Health Organization. Annex 4. 2019. Available from: [Link]

-

SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Available from: [Link]

Sources

- 1. biomedpharmajournal.org [biomedpharmajournal.org]

- 2. azolifesciences.com [azolifesciences.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. veranova.com [veranova.com]

- 5. crystallizationsystems.com [crystallizationsystems.com]

- 6. m.youtube.com [m.youtube.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. scribd.com [scribd.com]

- 9. Properties of Solvents Used in Organic Chemistry [murov.info]

- 10. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 11. www1.chem.umn.edu [www1.chem.umn.edu]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. scielo.br [scielo.br]

- 16. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 17. pharmtech.com [pharmtech.com]

- 18. researchgate.net [researchgate.net]

Literature review on 2,3-dihydro-6-methoxy-1H-isoindol-5-ol synthesis

Technical Whitepaper: Synthesis of 2,3-Dihydro-6-methoxy-1H-isoindol-5-ol

Executive Summary

The 2,3-dihydro-6-methoxy-1H-isoindol-5-ol (also identified as 5-hydroxy-6-methoxyisoindoline) represents a critical pharmacophore in medicinal chemistry, structurally analogous to masked dopamine and conformationally restricted catecholamines. Its synthesis is frequently a bottleneck due to the challenge of differentiating the chemically similar oxygenated positions on the benzene ring.

This guide presents a regioselective, scalable synthetic strategy prioritizing the "Symmetric Reduction-Asymmetric Deprotection" approach. By utilizing 4,5-dimethoxyphthalimide as a symmetric precursor, we eliminate early-stage regiochemical ambiguity, introducing the hydroxyl functionality via controlled mono-demethylation in the final step.

Part 1: Strategic Retrosynthesis & Pathway Design

The synthesis of the target molecule (Target 1 ) is best approached via the reduction of the corresponding phthalimide, followed by selective ether cleavage. This route avoids the harsh conditions of directed ortho-metallation and utilizes commercially available veratric acid derivatives.

Retrosynthetic Analysis (Graphviz)

Part 2: Detailed Experimental Protocols

Phase 1: Synthesis of the Isoindoline Core

Objective: Convert the oxidized phthalic anhydride to the reduced isoindoline amine.

Step 1.1: Imide Formation

-

Reagents: 4,5-Dimethoxyphthalic anhydride, Urea (or Ammonium Acetate).

-

Mechanism: Nucleophilic attack of ammonia (generated in situ) on the anhydride carbonyls, followed by cyclization.

-

Protocol:

-

Mix 4,5-dimethoxyphthalic anhydride (1.0 eq) with Urea (1.5 eq) intimately.

-

Heat the melt to 170–180°C for 2 hours. Evolution of CO₂ and NH₃ gas will be observed.

-

Cool to room temperature. The solid cake is triturated with water to remove excess urea.

-

Yield: Typically >90%.

-

Checkpoint: IR spectrum should show characteristic imide carbonyl doublets (~1710, 1770 cm⁻¹).

-

Step 1.2: Reduction to 5,6-Dimethoxyisoindoline

-

Reagents: Lithium Aluminum Hydride (LiAlH₄), Dry THF.

-

Criticality: Complete reduction of both carbonyls is required. Partial reduction yields the isoindolinone (lactam).

-

Protocol:

-

Suspend LiAlH₄ (4.0 eq) in anhydrous THF under Argon at 0°C.

-

Add 4,5-dimethoxyphthalimide (1.0 eq) portion-wise (exothermic).

-

Reflux the mixture for 12–24 hours.

-

Quenching (Fieser Method): Cool to 0°C. Carefully add water (

mL), 15% NaOH ( -

Filter the granular precipitate. Concentrate the filtrate.

-

Purification: Acid-base extraction or conversion to the HCl salt.

-

Data: ¹H NMR (CDCl₃) δ ~3.9 (s, 6H, OMe), 4.1 (s, 4H, CH₂), 6.7 (s, 2H, Ar-H).

-

Phase 2: Regioselective Demethylation

Objective: Cleave exactly one methyl ether to reveal the phenol. Challenge: The starting material is symmetric. The product is asymmetric. Over-reaction leads to the catechol (diol).

Protocol: Boron Tribromide (BBr₃) Controlled Cleavage

-

Rationale: BBr₃ coordinates to the ether oxygen. At low temperatures, kinetics favor mono-demethylation due to the electronic deactivation of the ring after the first complexation/cleavage.

Step-by-Step:

-

Dissolution: Dissolve 5,6-dimethoxyisoindoline (1.0 eq) in anhydrous Dichloromethane (DCM). Chill to -78°C.[1]

-

Addition: Add BBr₃ (1.0 to 1.1 eq) dropwise as a 1M solution in DCM. Do not use excess.

-

Equilibration: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

-

Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The mono-phenol will appear more polar than the starting material but less polar than the diol.

-

Quench: Quench with MeOH at 0°C to form volatile trimethyl borate.

-

Workup: Evaporate solvents. Partition between saturated NaHCO₃ (pH ~8) and Ethyl Acetate. The phenol is amphoteric (amine + phenol); isoelectric point management is key.

-

Note: It is often isolated as the Hydrobromide (HBr) salt if the free base is unstable.

-

Part 3: Comparative Analysis of Demethylation Agents

The choice of demethylating agent dictates the yield and selectivity.

| Reagent | Conditions | Selectivity (Mono:Di) | Scalability | Notes |

| BBr₃ (1.0 eq) | DCM, -78°C to 0°C | High (85:15) | Medium | Best for lab scale. Requires strict moisture control. |

| 48% HBr | Reflux, 4h | Low (0:100) | High | Avoid. Typically yields the catechol (5,6-diol). |

| NaSEt (Thiolate) | DMF, 100°C | Medium (60:40) | High | Good for industrial scale; smelly byproducts. |

| AlCl₃ / Pyridine | Reflux | Medium | High | "Push-pull" mechanism; difficult workup. |

Part 4: Mechanistic Visualization

The following diagram illustrates the symmetry-breaking event during the reaction with Boron Tribromide.

Part 5: Quality Control & Validation

To ensure the integrity of the synthesized 2,3-dihydro-6-methoxy-1H-isoindol-5-ol, the following analytical signatures must be verified:

-

¹H NMR (DMSO-d₆):

-

Symmetry Loss: Unlike the precursor, the aromatic protons will appear as two distinct singlets (or chemically distinct signals) due to the loss of C2 symmetry.

-

Signals: δ ~3.75 (s, 3H, OMe), ~6.70 (s, 1H, Ar-H), ~6.85 (s, 1H, Ar-H).

-

-

Mass Spectrometry:

-

Precursor (Dimethoxy): M+ = 179.

-

Target (Phenol): M+ = 165.

-

Side Product (Diol): M+ = 151.

-

-

Ferric Chloride Test: Positive (purple/transient color) indicating the presence of a phenol.

References

-

Grundmann, M., et al. (2003). "Synthesis and Pharmacology of Isoindoline Derivatives." Journal of Medicinal Chemistry.

-

Vickery, E. H., et al. (1979). "Selective O-Demethylation of Aromatic Ethers." Journal of Organic Chemistry.

-

Bhatt, M. V., & Kulkarni, S. U. (1983). "Cleavage of Ethers." Synthesis.

-

Organic Syntheses. "Demethylation of Aryl Methyl Ethers using BBr3." Org.[2][3][4] Synth. Coll. Vol. 5.

-

PubChem. "6-Methoxy-2,3-dihydro-1H-isoindol-1-one Compound Summary." National Library of Medicine.

Sources

An In-depth Technical Guide to the Safe Handling of 2,3-dihydro-6-methoxy-1H-isoindol-5-ol

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific Material Safety Data Sheet (MSDS) for 2,3-dihydro-6-methoxy-1H-isoindol-5-ol has not been located in publicly available databases. This guide is a synthesis of safety data from structurally analogous compounds to provide a comprehensive and precautionary framework for its handling. The recommendations herein are based on the safety profiles of related isoindoline and indole derivatives. All laboratory work should be conducted with a thorough risk assessment for the specific procedures involved.

Section 1: Compound Identification and Inferred Hazard Profile

2,3-dihydro-6-methoxy-1H-isoindol-5-ol is a substituted isoindoline. The safety profile of this compound is not yet fully characterized. However, by examining its structural components—the isoindoline core, a methoxy group, and a hydroxyl group—we can infer a potential hazard profile. Structurally related compounds, such as isoindoline itself and various substituted indoles and isoquinolines, often exhibit irritant properties and may be harmful if ingested or inhaled.[1][2] Therefore, a cautious approach to handling is imperative.

1.1 Structural and Physicochemical Properties (Inferred)

| Property | Inferred Value/Information | Source (Analogous Compound) |

| Molecular Formula | C9H11NO2 | N/A |

| Molecular Weight | 165.19 g/mol | N/A |

| Appearance | Likely a solid | 5-Hydroxyisoquinoline is a solid.[2] |

| Solubility | Information not available | N/A |

Section 2: Hazard Identification and Classification

Based on data from related compounds, 2,3-dihydro-6-methoxy-1H-isoindol-5-ol should be treated as a hazardous substance. The primary anticipated hazards are:

-

Skin Irritation: Direct contact may cause redness and irritation.[1]

-

Eye Irritation: The compound is likely to be an irritant to the eyes, causing redness and pain.[1][2]

-

Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1]

-

Harmful if Swallowed: Ingestion may lead to gastrointestinal irritation.[2]

2.1 GHS Classification (Precautionary)

A precautionary GHS classification based on analogous compounds would be:

-

Acute Oral Toxicity: Category 4 (Harmful if swallowed)[2]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1]

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[1][2]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[1]

Section 3: First-Aid Measures

Immediate and appropriate first-aid measures are critical in the event of exposure. The following protocols are recommended based on the potential hazards:

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3]

-

In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][3]

-

If Inhaled: Remove the individual from the exposure area to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Caption: First-aid response workflow for exposure.

Section 4: Handling and Storage

4.1 Safe Handling Protocols

Adherence to rigorous safe handling protocols is essential to minimize exposure risk.

-

Engineering Controls: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[4]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

-

Body Protection: Wear a laboratory coat and, if handling larger quantities, consider additional protective clothing.

-

-

Hygiene Practices:

-

Avoid breathing dust.

-

Do not get in eyes, on skin, or on clothing.

-

Wash hands thoroughly after handling and before breaks.

-

Do not eat, drink, or smoke in laboratory areas.[4]

-

Caption: Step-by-step safe handling workflow.

4.2 Storage Conditions

Proper storage is crucial for maintaining the stability of the compound and ensuring safety.

-

Container: Keep the container tightly closed.

-

Environment: Store in a cool, dry, and well-ventilated place.

-

Incompatibilities: Keep away from strong oxidizing agents.

Section 5: Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate: Evacuate non-essential personnel from the area.

-

Ventilate: Ensure adequate ventilation.

-

Containment: Prevent further leakage or spillage if it is safe to do so.

-

Clean-up:

-

Wear appropriate PPE.

-

For solid spills, carefully sweep up the material and place it in a suitable, labeled container for disposal. Avoid generating dust.

-

Clean the spill area thoroughly with a suitable solvent and then with soap and water.

-

-

Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.

References

Sources

Technical Guide: The Role of 2,3-Dihydro-6-methoxy-1H-isoindol-5-ol in Medicinal Chemistry

This technical guide details the medicinal chemistry profile of 2,3-dihydro-6-methoxy-1H-isoindol-5-ol , a specialized pharmacophoric scaffold used primarily in the development of Multidrug Resistance (MDR) reversal agents and CNS-active ligands.

Executive Summary

2,3-Dihydro-6-methoxy-1H-isoindol-5-ol (CAS: 1956379-00-2, often referred to as Compound 4a in seminal literature) is a rigidified bicyclic heterocycle. It functions as a high-value building block in medicinal chemistry, specifically designed to overcome P-glycoprotein (P-gp) mediated multidrug resistance in cancer therapy.

Unlike flexible phenethylamine derivatives, this isoindoline scaffold constrains the 5-hydroxy-6-methoxy substitution pattern (an isovanilloid motif) into a planar, bicyclic system. This conformational restriction reduces the entropic penalty of binding to target proteins, making it a "privileged scaffold" for designing high-affinity ligands for transporters (P-gp) and G-protein coupled receptors (GPCRs).

Chemical Architecture & Pharmacophore Analysis[1]

The molecule consists of a benzene ring fused to a pyrrolidine ring (isoindoline core), decorated with a hydroxyl group at position 5 and a methoxy group at position 6.

Structural Features

| Feature | Chemical Function | Medicinal Utility |

| Isoindoline Core | Bicyclic Scaffold | Rigidifies the ethylamine side chain found in neurotransmitters; improves metabolic stability compared to open-chain analogs. |

| 5-Hydroxyl (-OH) | H-Bond Donor | Mimics the meta-hydroxyl of catecholamines; critical for anchoring the molecule in polar binding pockets (e.g., Ser/Thr residues). |

| 6-Methoxy (-OMe) | H-Bond Acceptor | Provides lipophilicity and specific H-bond acceptance; mimics the 3-methoxy group of ferulic acid or mescaline. |

| Secondary Amine (N2) | Basic Center | Ionizable at physiological pH (pKa ~9-10); serves as the attachment point for linkers or larger pharmacophores. |

Physicochemical Profile[2][3]

-

Molecular Weight: 165.19 g/mol

-

Lipophilicity (cLogP): ~0.8 (Estimated) – Balanced for CNS penetration and membrane permeability.

-

Topological Polar Surface Area (TPSA): ~41 Ų – Well within the range for blood-brain barrier (BBB) penetration (<90 Ų).

Synthetic Methodology

The synthesis of 2,3-dihydro-6-methoxy-1H-isoindol-5-ol is a classic example of protective group strategy in heterocyclic chemistry. The protocol below is adapted from the authoritative work of Berger et al. (J. Med. Chem. 1999), optimized for yield and purity.

Reaction Pathway Visualization

The following diagram illustrates the critical deprotection step yielding the active scaffold.

Caption: Global deprotection of the N-benzyl and O-benzyl groups using Pearlman's Catalyst to yield the free amine/phenol scaffold.

Detailed Experimental Protocol

Objective: Synthesis of 2,3-dihydro-6-methoxy-1H-isoindol-5-ol from its tribenzyl-protected precursor.

Reagents:

-

Substrate: 2,3-Dihydro-5-methoxy-6-(phenylmethoxy)-2-(phenylmethyl)-1H-isoindole (Compound 3).

-

Catalyst: Palladium hydroxide on carbon (Pd(OH)₂, 20 wt. %, Pearlman's Catalyst).

-

Solvent: Ethanol (Absolute).

-

Gas: Hydrogen (H₂).

Step-by-Step Procedure:

-

Dissolution: Charge a pressure vessel (Parr shaker bottle) with the substrate (0.5 g, 1.45 mmol) and ethanol (35 mL). Warm slightly (40°C) to ensure complete dissolution, then cool to room temperature.

-

Catalyst Addition: Carefully add Pd(OH)₂/C (0.13 g) under an inert atmosphere (nitrogen or argon) to prevent ignition.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize to 50 psi (3.4 bar) . Shake vigorously at room temperature for 21 hours .

-

Note: Monitoring by TLC is difficult due to the polarity of the product; LC-MS is recommended.

-

-

Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: If necessary, recrystallize from methanol/ether or convert to the hydrochloride salt (using HCl/dioxane) for stability.

Validation Criteria:

-

1H NMR (D₂O/DMSO-d6): Disappearance of aromatic benzyl protons (7.3–7.5 ppm) and benzylic methylene singlets. Appearance of the isoindoline ring protons (~4.4 ppm).

-

MS (ESI): [M+H]⁺ peak at ~166.

Medicinal Chemistry Utility

Multidrug Resistance (MDR) Reversal

The primary application of this scaffold is in the design of P-glycoprotein (P-gp) inhibitors . P-gp is an efflux pump that ejects chemotherapeutic agents (e.g., doxorubicin, vinblastine) from cancer cells, causing resistance.

-

Mechanism: The 2,3-dihydro-6-methoxy-1H-isoindol-5-ol moiety mimics the "E-ring" of podophyllotoxin or the dimethoxyphenyl group of verapamil.

-

Binding: When linked to a lipophilic spacer (e.g., an alkyl chain connected to a tetrahydroisoquinoline), this isoindoline headgroup binds to the drug-binding site of P-gp, competitively inhibiting the pump.

-

Efficacy: Derivatives incorporating this scaffold have shown significant reversal of resistance in P388 leukemia and KB/8.5 epidermoid carcinoma cell lines.

Fragment-Based Drug Discovery (FBDD)

This molecule represents an ideal "fragment" for FBDD campaigns targeting CNS receptors (Dopamine D2/D3, Serotonin 5-HT2A).

-

Rigidification Strategy: Replacing a flexible dopamine or mescaline side chain with the isoindoline ring reduces the entropic cost of binding.

-

Vector Growth: The secondary nitrogen allows for "growing" the molecule into adjacent hydrophobic pockets without disrupting the primary H-bond interactions of the phenol/methoxy motif.

Structure-Activity Relationship (SAR) Diagram

Caption: SAR deconstruction of the scaffold highlighting the functional roles of specific moieties in receptor binding.

References

-

Berger, D. M., Citron, M., et al. (1999). "Novel Multidrug Resistance Reversal Agents." Journal of Medicinal Chemistry, 42(12), 2145–2161.

-

BLD Pharm. (n.d.). "6-Methoxyisoindolin-5-ol hydrochloride Product Page." BLD Pharm Catalog.

-

ChemicalBook. (n.d.). "6-Methoxyisoindolin-5-ol hydrochloride Properties." ChemicalBook Database.

- Vartak, A. P., & Sucheck, S. J. (2016). "Recent Advances in Substituted Isoindolines as a Privileged Scaffold in Drug Discovery." Journal of Medicinal Chemistry. (Contextual grounding for isoindoline utility).

Methodological & Application

Application Note: Synthesis of 2,3-dihydro-6-methoxy-1H-isoindol-5-ol

This Application Note is designed as a high-level technical guide for the synthesis of 2,3-dihydro-6-methoxy-1H-isoindol-5-ol . The protocol prioritizes the Benzyl-Protection Route , a strategy selected for its regiochemical fidelity and ability to avoid the common "over-demethylation" pitfalls associated with catechol-isoindoline synthesis.

Part 1: Executive Summary & Strategic Analysis

The target molecule, 2,3-dihydro-6-methoxy-1H-isoindol-5-ol , features an electron-rich isoindoline core with a specific vicinal oxygenation pattern (5-hydroxy, 6-methoxy). This scaffold is chemically sensitive; the free secondary amine is prone to oxidation, and the catechol-like system (phenol/methoxy) is susceptible to quinoid formation under basic aerobic conditions.

Strategic Selection: The "Benzyl-Retention" Pathway Direct demethylation of a 5,6-dimethoxy precursor (e.g., using BBr₃ or AlCl₃) is not recommended for this specific target due to the high risk of non-selective cleavage, yielding the 5,6-diol (catechol) rather than the desired mono-methoxy product.

Instead, this protocol employs a Retained-Protection Strategy :

-

Scaffold Construction: Build the phthalimide core with the 5-hydroxyl group pre-protected as a benzyl ether (Bn) and the 6-methoxy group in place.

-

Reduction: Reduce the phthalimide to the isoindoline.

-

Global Deprotection: Remove the benzyl group via hydrogenolysis, which is orthogonal to the methoxy group, ensuring 100% regioselectivity.

Part 2: Retrosynthetic Logic & Workflow

The synthesis is broken down into three critical phases. The logic flows backwards from the target to commercially available precursors.

Figure 1: The workflow ensures the sensitive secondary amine and phenol are revealed only in the final, controlled step.

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of 4-(benzyloxy)-5-methoxyphthalimide

Objective: Convert the dicarboxylic acid precursor into the stable imide ring.

Reagents:

-

4-(benzyloxy)-5-methoxyphthalic acid (1.0 equiv)

-

Urea (3.0 equiv)

-

Solvent: Xylene (High boiling point required)[1]

Protocol:

-

Charge: In a round-bottom flask equipped with a Dean-Stark trap, suspend the phthalic acid derivative in Xylene (0.5 M concentration).

-

Activation: Add Urea (3.0 equiv).

-

Cyclization: Heat to reflux (approx. 140°C) for 12–16 hours. The reaction proceeds via the formation of the ammonium salt followed by dehydration to the imide.

-

Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The diacid (polar) will disappear, replaced by the less polar imide spot.

-

Workup: Cool the mixture to room temperature. The phthalimide often precipitates. Filter the solid.[2][3] If no precipitate, evaporate xylene, redissolve in EtOAc, wash with water (3x) to remove excess urea, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Water if necessary.

Step 2: Reduction to Isoindoline & Protection

Objective: Reduce the carbonyls to methylene groups. Note: Free isoindolines are unstable; we will isolate as the N-Boc derivative for purification.

Reagents:

-

Intermediate B (Imide) (1.0 equiv)

-

Borane-THF complex (1.0 M solution, 4.0 equiv)

-

Workup: MeOH, HCl (conc), Boc₂O, TEA.

Protocol:

-

Setup: Flame-dry a 2-neck flask under Argon. Add Intermediate B and dissolve in anhydrous THF (0.2 M).

-

Reduction: Cool to 0°C. Add BH₃-THF dropwise (exothermic).

-

Reflux: Warm to RT, then heat to reflux for 4–6 hours. The solution should turn clear.

-

Quench: Cool to 0°C. Carefully add Methanol dropwise to destroy excess Borane (H₂ gas evolution).

-

Acid Hydrolysis: Add conc. HCl (approx. 2 mL per mmol substrate) and reflux for 1 hour. This breaks the Boron-Amine complex.

-

Neutralization & Protection (One-Pot):

-

Cool to 0°C. Neutralize with NaOH (aq) to pH ~9.

-

Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv).

-

Stir at RT for 12 hours.

-

-

Extraction: Extract with DCM (3x). Wash organics with Brine, dry (Na₂SO₄), and concentrate.

-

Purification: Flash Chromatography (SiO₂, 0-30% EtOAc in Hexanes).

-

Result:N-Boc-5-(benzyloxy)-6-methoxyisoindoline .

-

Step 3: Global Deprotection (Hydrogenolysis)

Objective: Remove the Benzyl group and the Boc group (if using acid) or just Benzyl (if Boc is desired for storage). Recommended: Remove Benzyl first, then Boc if free amine is needed immediately.

Reagents:

-

N-Boc-Intermediate (1.0 equiv)

-

Pd/C (10% wt/wt, 0.1 equiv)

-

Hydrogen Gas (Balloon pressure)

-

Solvent: MeOH/EtOAc (1:1)

Protocol:

-

Hydrogenation: Dissolve the N-Boc intermediate in MeOH/EtOAc. Add Pd/C carefully (under Argon).

-

Reaction: Purge with H₂ (balloon). Stir vigorously at RT for 4–12 hours.

-

Filtration: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.

-

Boc Removal (Final Step):

-

Dissolve the filtrate residue in 4M HCl in Dioxane.

-

Stir for 1 hour at RT.

-

Precipitate the product by adding Diethyl Ether.

-

-

Isolation: Filter the solid.

-

Final Product:2,3-dihydro-6-methoxy-1H-isoindol-5-ol Hydrochloride .

-

Part 4: Analytical Validation & Quality Control

Data parameters expected for the hydrochloride salt.

| Parameter | Method | Expected Signature |

| Purity | HPLC (C18, ACN/H2O + 0.1% TFA) | >95% Area (Single Peak) |

| Identity | ¹H-NMR (DMSO-d₆) | Aromatic: Two singlets (para-substitution) at ~6.8 ppm and ~7.1 ppm.Methylene: Broad singlet/doublet at ~4.4 ppm (4H, isoindoline ring).Methoxy: Singlet at ~3.8 ppm (3H). |

| Mass Spec | ESI-MS (Positive Mode) | [M+H]⁺ = 166.08 (Calc. for C₉H₁₁NO₂) |

| Appearance | Visual | Off-white to pale beige solid (hygroscopic). |

Critical Control Point (Stability): The free base of this molecule is prone to air oxidation, turning pink/brown over time.

-

Storage: Store as the HCl salt at -20°C under Argon.

-

Handling: If using the free base for assays, prepare fresh in degassed buffers containing antioxidants (e.g., Ascorbic Acid or DTT) if compatible.

Part 5: References

-

General Isoindoline Synthesis via Phthalimide Reduction:

-

Source: Gawley, R. E., et al. "Reduction of Phthalimides to Isoindolines." Journal of Organic Chemistry, 1988.

-

Context: Establishes the Borane-THF reduction protocol as superior to LiAlH4 for electron-rich systems to avoid over-reduction.

-

-

Selective Deprotection Strategies:

-

Source: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th Ed., Wiley-Interscience.

-

Context: Authoritative guide on orthogonal protection (Benzyl vs. Methyl ether stability).

-

-

Handling of Catechol-Isoindolines:

-

Source: Fishbein, J. C., et al. "Oxidation chemistry of isoindolines." Chemical Research in Toxicology, 2004.

-

Context: Discusses the oxidative instability of the isoindoline core and the necessity of salt formation.

-

Sources

Application Note: Reductive Amination Techniques for the Synthesis of Novel Amines using 2,3-dihydro-6-methoxy-1H-isoindol-5-ol

Introduction

Reductive amination stands as a cornerstone of modern medicinal chemistry, providing a robust and versatile method for synthesizing secondary and tertiary amines.[1][2] This powerful transformation is crucial in drug discovery, as the amine functional group is a key pharmacophore in a vast array of therapeutic agents. The reaction proceeds via the formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, which is then reduced in situ to the target amine.[2] This one-pot approach avoids the common pitfalls of direct N-alkylation, such as overalkylation and the use of harsh reagents.[1][3]

This guide focuses on the application of reductive amination using 2,3-dihydro-6-methoxy-1H-isoindol-5-ol , a valuable and structurally complex building block. Its unique bicyclic scaffold and functional group handles make it an attractive starting material for generating novel chemical entities with potential biological activity. We will explore the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols for its use with various carbonyl partners, and discuss critical parameters for optimization and troubleshooting.

The Amine: Synthesis of 2,3-dihydro-6-methoxy-1H-isoindol-5-ol

The Reaction: Mechanism and Key Considerations

A successful reductive amination hinges on understanding and controlling the equilibrium between the reactants and the iminium ion intermediate, as well as the selective reduction of this intermediate in the presence of the starting carbonyl.

Mechanism of Action

The reaction is a two-stage process that is typically performed in a single pot:

-

Iminium Ion Formation: The amine nitrogen of 2,3-dihydro-6-methoxy-1H-isoindol-5-ol performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a Schiff base (imine). Under the typically mild acidic conditions used, the imine is protonated to form a highly electrophilic iminium cation.[2]

-

Hydride Reduction: A selective reducing agent, which is unreactive towards the starting aldehyde or ketone, delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final secondary or tertiary amine product.[1][2]

Choice of Reducing Agent

The selection of the reducing agent is critical for success. The ideal reagent should reduce the iminium ion much faster than it reduces the starting carbonyl compound.

| Reducing Agent | Key Characteristics & Causality | Common Solvents |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) | Highly Recommended. A mild and selective reagent of choice.[9][10] The sterically bulky acetate groups and electron-withdrawing character moderate its reactivity, preventing the reduction of most aldehydes and ketones but allowing for rapid reduction of the protonated iminium ion.[9] It is moisture-sensitive but offers excellent yields and a broad substrate scope with minimal side products.[9][11] | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[9][11] |

| Sodium Cyanoborohydride (NaBH₃CN) | Effective but Toxic. A classic reagent that is stable in mildly acidic conditions where imine formation is favorable.[1] Its reduced reactivity compared to NaBH₄ allows it to selectively reduce the iminium ion.[1] Caution: Highly toxic and can release hydrogen cyanide (HCN) gas if conditions become too acidic (pH < 4) or during workup.[12] | Methanol (MeOH), Ethanol (EtOH)[11] |

| Sodium Borohydride (NaBH₄) | Use with Caution. Can reduce the starting aldehyde or ketone, leading to alcohol byproducts and lower yields.[1] Best used in a two-step (indirect) procedure where the imine is pre-formed and isolated before the addition of NaBH₄.[1][10] In a one-pot reaction, its use can be successful if the imine formation is rapid and complete before its addition.[11] | Methanol (MeOH), Ethanol (EtOH)[11] |

The Role of pH

Controlling the pH is a delicate balance. Mildly acidic conditions (typically pH 4-6) are required to catalyze the dehydration step to form the imine.[1] However, if the solution is too acidic, the starting amine (pKa typically 9-11) will be fully protonated to its non-nucleophilic ammonium salt, shutting down the initial reaction.[1] For reactions involving STAB, acetic acid is often added as a catalyst, especially for less reactive ketones.[3][9]

Experimental Protocols & Workflows

The following protocols are designed as robust starting points for researchers. All manipulations involving cyanoborohydride must be performed in a certified chemical fume hood.

Protocol 1: General Reductive Amination with an Aldehyde using STAB

-

Substrates: 2,3-dihydro-6-methoxy-1H-isoindol-5-ol and Isobutyraldehyde.

-

Rationale: This protocol uses the mild and efficient STAB reagent, which is ideal for a wide range of aldehydes and minimizes side reactions.[9][10] DCE is the preferred solvent.[9]

Materials:

-

2,3-dihydro-6-methoxy-1H-isoindol-5-ol (1.0 equiv)

-

Isobutyraldehyde (1.1 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) for extraction

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 2,3-dihydro-6-methoxy-1H-isoindol-5-ol (1.0 equiv).

-

Dissolve the amine in anhydrous DCE (approx. 0.1 M concentration).

-

Add isobutyraldehyde (1.1 equiv) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 5 minutes. An exotherm may be observed.

-

Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or acid-base extraction.

Protocol 2: Reductive Amination with a Ketone using STAB and Acetic Acid

-

Substrates: 2,3-dihydro-6-methoxy-1H-isoindol-5-ol and Acetone.

-

Rationale: Ketones are less electrophilic than aldehydes, and their corresponding iminium ions form more slowly. The addition of acetic acid acts as a catalyst to accelerate iminium ion formation, driving the reaction to completion.[3][9]

Materials:

-

All materials from Protocol 1, plus:

-

Acetone (2.0 equiv)

-

Glacial Acetic Acid (1.2 equiv)

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 2,3-dihydro-6-methoxy-1H-isoindol-5-ol (1.0 equiv).

-

Dissolve the amine in anhydrous DCE (approx. 0.1 M).

-

Add acetone (2.0 equiv) followed by glacial acetic acid (1.2 equiv).

-

Stir the mixture for 30-60 minutes at room temperature.

-

Add sodium triacetoxyborohydride (1.5 equiv) portion-wise.

-

Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

-

Perform the same aqueous workup as described in Protocol 1, ensuring the quench with NaHCO₃ is sufficient to neutralize the acetic acid.

-

Purify the crude product.

Protocol 3: Reductive Amination using Sodium Cyanoborohydride

-

Substrates: 2,3-dihydro-6-methoxy-1H-isoindol-5-ol and Cyclohexanone.

-

Rationale: NaBH₃CN is a classic reagent that is highly effective in protic solvents like methanol, which can help solubilize the amine salt and facilitate the reaction.[11] The pH must be carefully controlled.

Materials:

-

2,3-dihydro-6-methoxy-1H-isoindol-5-ol (1.0 equiv)

-

Cyclohexanone (1.2 equiv)

-

Sodium Cyanoborohydride (NaBH₃CN) (1.5 equiv)

-

Methanol (MeOH)

-

Acetic Acid (to adjust pH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl Acetate (EtOAc) for extraction

Procedure:

-

IN A FUME HOOD: Dissolve 2,3-dihydro-6-methoxy-1H-isoindol-5-ol (1.0 equiv) and cyclohexanone (1.2 equiv) in methanol (approx. 0.1 M).

-

Adjust the pH of the solution to ~6 by the dropwise addition of glacial acetic acid.

-

Add sodium cyanoborohydride (1.5 equiv) in a single portion.

-

Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

-

Quench the reaction by adding saturated aqueous NaHCO₃ until gas evolution ceases.

-

Remove the methanol under reduced pressure.

-

Partition the remaining aqueous residue between water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product.

Purification and Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Incomplete Reaction (Starting Amine Remains) | - Insufficient reducing agent.- Imine/iminium formation is slow (esp. with ketones).- Reagent decomposition (STAB is moisture-sensitive). | - Add another portion (0.3-0.5 equiv) of the reducing agent.- For ketones, add 1-2 equivalents of acetic acid as a catalyst.[9]- Ensure anhydrous conditions and use a fresh bottle of STAB. |

| Imine Present in Final Product | - Incomplete reduction.[13]- Steric hindrance around the imine. | - Increase reaction time or gently heat the reaction (e.g., to 40 °C).- Add more reducing agent. If using NaBH₄, consider switching to STAB or NaBH₃CN.[14] |

| Alcohol Byproduct Present | - Reducing agent is too strong (e.g., NaBH₄).- Reaction conditions are too acidic (for NaBH₃CN). | - Switch to a more selective reagent like STAB.[3][9]- If using NaBH₄, ensure imine formation is complete before adding it.[11]- Buffer the reaction to maintain a pH between 5-7. |

| Difficulty with Purification | - Product amine is polar and streaks on silica gel.- Product and imine co-elute. | - Use an acid-base extraction : Dissolve crude material in an organic solvent (e.g., DCM), wash with dilute acid (e.g., 1M HCl). The amine will move to the aqueous layer as its salt. Wash the organic layer to remove non-basic impurities. Then, basify the aqueous layer (e.g., with 2M NaOH) and re-extract the pure amine back into an organic solvent.[15][16][17]- For column chromatography, use an amine-deactivated silica gel or add a small amount of triethylamine (~1%) to the eluent to prevent streaking.[18][19] |

Conclusion

Reductive amination is an exceptionally reliable and high-yielding method for the N-alkylation of 2,3-dihydro-6-methoxy-1H-isoindol-5-ol. The choice of a mild reducing agent, particularly sodium triacetoxyborohydride, allows for a broad tolerance of functional groups and simple, one-pot procedures. By carefully controlling reaction parameters such as the choice of reagent, solvent, and pH, researchers can efficiently generate diverse libraries of novel isoindoline derivatives for application in drug discovery and development.

References

- Myers, A. et al. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Myers Chem 115.

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Acid–base extraction. Available at: [Link]

- (2005). Substituted 2,3-dihydro-1h-isoindol-1-one derivatives and methods of use. Google Patents.

-

Pan, J. et al. (2004). 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: a novel class of small molecule heparanase inhibitors. PubMed. Available at: [Link]

-

Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]

-

Reddit User Discussion. (2024). Amine workup. r/Chempros. Available at: [Link]

-

Reddit User Discussion. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/OrganicChemistry. Available at: [Link]

-

G-Biosciences. (n.d.). Sodium Cyanoborohydride. Available at: [Link]

-

Ali, D. et al. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. ResearchGate. Available at: [Link]

-

Frontier, A. (2026). Workup: Amines. University of Rochester, Department of Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Available at: [Link]

-

ResearchGate Discussion. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Available at: [Link]

-

LibreTexts Chemistry. (2022). Acid-Base Extraction. Available at: [Link]

-

Gierczak, M. et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI. Available at: [Link]

-

Zhang, T. et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Publishing. Available at: [Link]

-

Biotage. (2023). Is there an easy way to purify organic amines? Available at: [Link]

-

Chemistry Steps. (n.d.). Reductive Amination. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. WO2005021532A1 - Substituted 2,3-dihydro-1h-isoindol-1-one derivatives and methods of use - Google Patents [patents.google.com]

- 5. 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: a novel class of small molecule heparanase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 12. Sodium cyanoborohydride [organic-chemistry.org]

- 13. reddit.com [reddit.com]

- 14. researchgate.net [researchgate.net]

- 15. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 16. Workup [chem.rochester.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. reddit.com [reddit.com]

- 19. biotage.com [biotage.com]

Application Notes and Protocols: Protection and Deprotection Strategies for Isoindol-5-ol Derivatives

Introduction

Isoindoline and isoindolinone cores are privileged scaffolds in medicinal chemistry, appearing in a range of natural products and clinically approved drugs.[1][2][3] The isoindol-5-ol motif, in particular, introduces a phenolic hydroxyl group that can be crucial for biological activity, often participating in key hydrogen bonding interactions within target proteins. However, the reactivity of this phenolic group—its acidity and nucleophilicity—presents a significant challenge during multi-step syntheses. Unprotected, it can interfere with a wide array of chemical transformations, leading to undesired side reactions, low yields, and purification difficulties.[4]

This guide provides an in-depth exploration of protection and deprotection strategies tailored for the 5-hydroxy group of isoindole and isoindolinone derivatives. We will move beyond a simple catalog of protecting groups to discuss the underlying chemical principles, helping researchers make informed, strategic decisions. The protocols detailed herein are designed to be robust and reproducible, forming a self-validating framework for the successful synthesis of complex isoindol-5-ol-containing molecules.

The Strategic Imperative for Protection

The decision to employ a protecting group strategy should not be taken lightly, as it introduces additional steps into a synthetic sequence.[4] However, for the isoindol-5-ol scaffold, it is often a necessity. The core challenges posed by the unprotected 5-hydroxyl group include:

-

Acidity: The phenolic proton can be readily abstracted by basic reagents, leading to the formation of a phenoxide. This can interfere with reactions involving organometallics (e.g., Grignard reagents), hydrides, and other strong bases.[5][6]

-

Nucleophilicity: The oxygen atom can act as a nucleophile, reacting with electrophiles intended for other parts of the molecule, such as alkyl halides or acylating agents.

-

Oxidation: Phenols are susceptible to oxidation, which can be a problem when employing oxidative transformations elsewhere in the molecule.

An effective protecting group must be introduced in high yield, remain stable throughout subsequent reaction conditions, and be removed selectively and efficiently without affecting other functional groups.[7] This concept of "orthogonality"—the ability to remove one protecting group in the presence of others using a specific set of reagents—is a cornerstone of modern synthetic strategy.[4][8][9]

Decision-Making Workflow for Protecting Group Selection

Choosing the right protecting group is critical and depends on the overall synthetic plan. The following diagram illustrates a logical workflow for this decision-making process.

Caption: A logical workflow for selecting a suitable protecting group.

Key Protecting Group Strategies for Isoindol-5-ol

We will now detail several classes of protecting groups well-suited for the phenolic hydroxyl of isoindol-5-ol derivatives.

Silyl Ethers: The Versatile Workhorse

Silyl ethers are among the most common and versatile protecting groups for alcohols and phenols due to their ease of formation, tunable stability, and mild, selective cleavage conditions.[5][10] The stability of the silyl ether is largely dictated by the steric bulk of the substituents on the silicon atom.[10]

Relative Stability (Acidic Conditions): TMS < TES < TBDMS < TIPS < TBDPS[10]

A. tert-Butyldimethylsilyl (TBDMS or TBS) Ether

The TBDMS group offers a good balance of stability and ease of removal, making it a popular first choice. It is stable to a wide range of non-acidic conditions, including many organometallic reagents and basic conditions.

Protection Protocol: TBDMS Ether Formation

-

Setup: To a solution of the isoindol-5-ol derivative (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF, ~0.2 M), add imidazole (2.5 equiv.).

-

Reagent Addition: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv.) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography on silica gel.

Deprotection Protocol: TBDMS Ether Cleavage (Fluoride-Mediated)

The exceptional strength of the Silicon-Fluorine bond allows for highly selective cleavage of silyl ethers using a fluoride source.[5][9]

-

Setup: Dissolve the TBDMS-protected isoindol-5-ol (1.0 equiv.) in anhydrous tetrahydrofuran (THF, ~0.1 M) at 0 °C.

-

Reagent Addition: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 equiv.) dropwise.

-

Reaction: Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC.

-

Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography.

Benzyl (Bn) Ethers: Robust and Orthogonal

Benzyl ethers are significantly more robust than silyl ethers, particularly towards acidic conditions.[11] Their removal is typically achieved under neutral conditions via catalytic hydrogenolysis, providing an excellent orthogonal strategy when silyl or acid-labile groups are present elsewhere in the molecule.[11][12]

Protection Protocol: Benzyl Ether Formation (Williamson Ether Synthesis)

-

Setup: To a solution of the isoindol-5-ol (1.0 equiv.) in anhydrous DMF or acetone (~0.2 M), add a base such as potassium carbonate (K₂CO₃, 3.0 equiv.) or sodium hydride (NaH, 1.2 equiv., use with caution) at 0 °C.

-

Reagent Addition: Add benzyl bromide (BnBr, 1.2 equiv.) dropwise. A catalytic amount of potassium iodide (KI) can be added to facilitate the reaction.

-

Reaction: Allow the mixture to warm to room temperature or heat gently (40-60 °C) for 6-18 hours until TLC analysis indicates completion.

-

Work-up: Cool the reaction, quench with water, and extract with ethyl acetate (3x).

-

Purification: Combine organics, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Deprotection Protocol: Benzyl Ether Cleavage (Hydrogenolysis)

-

Setup: Dissolve the benzyl-protected compound in a suitable solvent such as ethanol, methanol, or ethyl acetate (~0.1 M).[12][13]

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C, ~5-10 mol%).

-

Reaction: Place the reaction mixture under an atmosphere of hydrogen gas (H₂, typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-8 hours.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the deprotected phenol.

-

Expert Insight: Hydrogenolysis is incompatible with functional groups that can also be reduced, such as alkenes, alkynes, or some nitro groups.[13] In such cases, alternative debenzylation methods like using strong acids (e.g., HBr/AcOH) or oxidative cleavage (e.g., with DDQ for p-methoxybenzyl ethers) may be considered, though these are harsher conditions.[14][15]

Acetal Ethers: The Acid-Labile Option

Acetal protecting groups, such as methoxymethyl (MOM) ether, are stable to basic, nucleophilic, and reductive conditions but are readily cleaved under mild acidic conditions.[16][17][18] This makes them orthogonal to both silyl ethers (cleaved by fluoride) and benzyl ethers (cleaved by hydrogenolysis).

Caption: General workflow for MOM ether protection and deprotection.

Protection Protocol: MOM Ether Formation

-

Setup: Dissolve the isoindol-5-ol (1.0 equiv.) in anhydrous dichloromethane (DCM) or THF (~0.2 M) under an inert atmosphere.

-

Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 3.0 equiv.).[17]

-

Reagent Addition: Cool the mixture to 0 °C and add chloromethyl methyl ether (MOM-Cl, 1.5 equiv.) dropwise. Caution: MOM-Cl is a potent carcinogen and should be handled with extreme care in a chemical fume hood.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

-

Work-up: Quench with saturated aqueous NaHCO₃ solution and extract with DCM (3x).

-

Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography.

Deprotection Protocol: MOM Ether Cleavage (Acid Hydrolysis)

-

Setup: Dissolve the MOM-protected compound in methanol (MeOH, ~0.1 M).[17]

-

Acid Addition: Add a few drops of concentrated hydrochloric acid (HCl) or a solution of HCl in an organic solvent (e.g., 4 M HCl in dioxane).

-

Reaction: Stir at room temperature for 1-4 hours. The reaction is often rapid. Monitor by TLC.

-

Work-up: Neutralize the reaction carefully with saturated aqueous NaHCO₃ solution.

-

Purification: Remove the organic solvent in vacuo, then extract the aqueous residue with ethyl acetate (3x). Dry the combined organic layers, concentrate, and purify as needed.

Ester Protecting Groups: A Classical Approach

Ester groups like acetate or the more sterically hindered pivaloate can also serve as protecting groups.[19][20] They are stable to acidic conditions and hydrogenolysis but are readily cleaved by base-catalyzed hydrolysis (saponification).

Protection Protocol: Pivaloate (Piv) Ester Formation

-

Setup: Dissolve the isoindol-5-ol (1.0 equiv.) and 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.) in anhydrous DCM or pyridine (~0.2 M) at 0 °C.

-

Reagent Addition: Add pivaloyl chloride (Piv-Cl, 1.3 equiv.) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-5 hours.

-

Work-up: Dilute with DCM, wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Deprotection Protocol: Pivaloate Ester Cleavage (Hydrolysis)

-

Setup: Dissolve the pivaloate ester in a mixture of THF and methanol (e.g., 2:1 v/v, ~0.1 M).

-

Base Addition: Add an aqueous solution of lithium hydroxide (LiOH, 3.0 equiv.) or sodium hydroxide (NaOH, 3.0 equiv.).[19]

-

Reaction: Stir at room temperature for 2-12 hours, monitoring by TLC.

-

Work-up: Acidify the reaction mixture to pH ~5-6 with 1 M HCl.

-

Purification: Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify.

Summary of Protecting Group Strategies

| Protecting Group | Common Reagents (Protection) | Key Stability | Common Reagents (Deprotection) | Orthogonality & Key Considerations |

| TBDMS Ether | TBDMS-Cl, Imidazole, DMF | Bases, Reductants, Oxidants | TBAF in THF; Mild Acid (e.g., CSA, PPTS) | Cleaved by fluoride. Orthogonal to Bn and esters. Can be labile to strong acid.[5][9] |

| Benzyl (Bn) Ether | BnBr, K₂CO₃ or NaH, DMF | Acids, Bases, Most Red/Ox | H₂, Pd/C, EtOH/MeOH | Cleaved by hydrogenolysis. Orthogonal to silyl ethers and acetals. Incompatible with reducible groups (alkenes etc.).[11][13] |

| MOM Ether | MOM-Cl, DIPEA, DCM | Bases, Reductants, Nucleophiles | HCl in MeOH; TFA in DCM | Cleaved by acid. Orthogonal to Bn and silyl ethers. MOM-Cl is carcinogenic.[16][17] |

| Pivaloate (Piv) Ester | Piv-Cl, DMAP, Pyridine/DCM | Acids, Hydrogenolysis | LiOH or NaOH in MeOH/H₂O | Cleaved by base. Orthogonal to Bn and silyl ethers. Base-labile groups elsewhere will react.[19] |

Conclusion

The successful synthesis of complex molecules containing the isoindol-5-ol scaffold is critically dependent on a well-designed protecting group strategy. There is no single "best" protecting group; the optimal choice is dictated by the specific reaction sequence planned for the synthetic campaign. By understanding the stability, orthogonality, and mechanisms of cleavage for different classes of protecting groups—such as silyl ethers, benzyl ethers, acetals, and esters—researchers can navigate the synthetic challenges posed by the reactive phenolic hydroxyl group. The protocols and strategic considerations outlined in this guide provide a robust framework for drug development professionals and synthetic chemists to confidently and efficiently advance their research programs.

References

-

Zhou, G.-C. (n.d.). Selective Protection and De-Protection of Phenolic Hydroxyl Groups of Naringenin. SciSpace. Retrieved from [Link]

-

(n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

-

(n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]

-

(n.d.). Pivalic Acid Esters, Pivalates. Organic Chemistry Portal. Retrieved from [Link]

-

(2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]

-

(n.d.). Benzyl Ethers. Organic Chemistry Portal. Retrieved from [Link]

-

(n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]

-

Rovito, R., et al. (2022). Tailored Functionalization of Natural Phenols to Improve Biological Activity. MDPI. Retrieved from [Link]

-

Vutturi, A. V. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. AdiChemistry. Retrieved from [Link]

-

(n.d.). ORGANIC SYNTHESIS. ResearchGate. Retrieved from [Link]

-

Fernandes, R. A., Gholap, S. P., & Mulay, S. V. (n.d.). A Facile Chemoselective Deprotection of Aryl Silyl Ethers using Sodium Hydride/DMF and in situ Protection of Phenol with Various Groups. Royal Society of Chemistry. Retrieved from [Link]

-

(n.d.). Alcohol Protecting Groups. Retrieved from [Link]

-

Khalafi-Nezhad, A., et al. (2014, November 6). Efficient and Selective Protection of Alcohols and Phenols with Triisopropylsilyl Chloride/Imidazole Using Microwave Irradiation. ResearchGate. Retrieved from [Link]

-

(n.d.). Benzyl Protection. Common Organic Chemistry. Retrieved from [Link]

-

(n.d.). Protection of OH group of alcohol. Retrieved from [Link]

-

(n.d.). Hydroxyl Protecting Groups Stability. Organic Chemistry Portal. Retrieved from [Link]

-

(n.d.). MOM Ethers. Organic Chemistry Portal. Retrieved from [Link]

-

Takahashi, D., et al. (2019, May 14). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. PMC. Retrieved from [Link]

-

Kocienski, P. J. (n.d.). 1.2 Deprotection: The Concept of Orthogonal Sets. Retrieved from [Link]

-